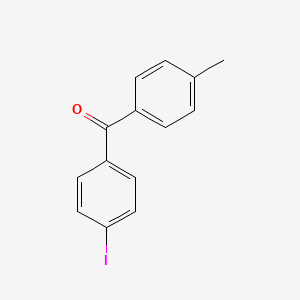

4-Iodo-4'-methylbenzophenone

Description

4-Iodo-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by an iodine substituent at the para-position of one aromatic ring and a methyl group at the para-position of the other. Its molecular formula is C₁₄H₁₁IO, with a molecular weight of 322.15 g/mol. The compound is synthesized via the Friedel-Crafts acylation reaction under the Perrier procedure, yielding a product of high purity (confirmed by NMR, IR, and mass spectrometry) but low efficiency (5.50% yield) . The iodine atom imparts significant steric bulk and polarizability, making the compound sensitive to light and heat . It serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed reactions for synthesizing phosphorus-containing emitters in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name |

(4-iodophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVOIHKMHMFYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277620 | |

| Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-45-9 | |

| Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Iodophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-4’-methylbenzophenone typically involves the iodination of 4’-methylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In industrial settings, the production of 4-Iodo-4’-methylbenzophenone may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-4’-methylbenzophenone can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Photoinitiator in Polymer Chemistry

One of the primary applications of 4-Iodo-4'-methylbenzophenone is as a photoinitiator in UV-curable coatings and inks. When exposed to ultraviolet light, it generates free radicals that initiate polymerization processes.

Table 1: Comparison of Photoinitiators

| Photoinitiator | UV Absorption Range (nm) | Polymerization Efficiency | Applications |

|---|---|---|---|

| 4-Iodo-4'-methylbenzophenone | 300-400 | High | Coatings, adhesives, inks |

| Benzoin Methyl Ether | 250-350 | Moderate | Coatings, dental materials |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 365-420 | Very High | Coatings, 3D printing |

Source: Various studies on photoinitiators

UV Absorption and Protection

Due to its ability to absorb UV light effectively, this compound serves as a UV filter in cosmetic formulations and sunscreens. It helps protect skin from harmful UV radiation by absorbing and dissipating energy.

Case Study: Efficacy in Sunscreens

A study conducted on various UV filters including 4-Iodo-4'-methylbenzophenone demonstrated its effectiveness in preventing skin damage caused by UV exposure. The compound was found to have a high stability under UV irradiation, maintaining its protective properties over time.

Synthesis of Organic Compounds

4-Iodo-4'-methylbenzophenone acts as a building block for synthesizing other organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions.

Table 2: Synthetic Applications

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | 4-Iodophenyl ketones | Up to 85% |

| Suzuki Coupling | Aryl-aryl coupling products | Up to 90% |

| Nucleophilic Substitution | Iodinated derivatives | Variable (60-80%) |

Source: Synthesis methodologies in organic chemistry

Research has indicated potential biological activities associated with derivatives of 4-Iodo-4'-methylbenzophenone. Studies have explored its interactions with biological systems, particularly regarding oxidative stress and antimicrobial properties.

Case Study: Antimicrobial Activity

In vitro studies assessed the antimicrobial effects of various benzophenone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .

Environmental Impact Studies

Given its widespread use in industrial applications, the environmental impact of 4-Iodo-4'-methylbenzophenone has been a subject of investigation. Research has focused on its degradation pathways and potential toxicity to aquatic organisms.

Findings:

Mechanism of Action

The mechanism of action of 4-Iodo-4’-methylbenzophenone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This can affect various biological pathways, including those involved in signal transduction and enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives with halogen or functional group substitutions exhibit distinct physicochemical properties and applications. Below is a detailed comparison of 4-Iodo-4'-methylbenzophenone with structurally analogous compounds:

Table 1: Comparative Analysis of 4-Iodo-4'-Methylbenzophenone and Analogues

Key Findings from Comparative Analysis

Halogen Effects on Reactivity and Stability: The iodine substituent in 4-Iodo-4'-methylbenzophenone increases steric hindrance and reduces thermal stability compared to chloro or fluoro analogues . Chloro and bromo derivatives (e.g., 3-Chloro-4'-methylbenzophenone, 4-Bromo-4'-methoxybenzophenone) exhibit higher electrophilicity, making them more reactive in cross-coupling reactions .

Functional Group Influence on Applications: Amino-substituted derivatives (e.g., 2-Amino-4'-methylbenzophenone) are pivotal in pharmaceutical synthesis, particularly for antitumor compounds . Hydroxy- and methoxy-substituted derivatives (e.g., Mexenone) are utilized in UV protection due to their ability to absorb ultraviolet radiation .

Thermal Properties: Fluorinated derivatives (e.g., 3,4-Difluoro-4'-methylbenzophenone) display higher predicted boiling points (~344°C) compared to chlorinated analogues (~399°C for dichloro derivatives), reflecting differences in intermolecular interactions .

Material Science Applications: 4-Iodo-4'-methylbenzophenone’s role in OLEDs highlights its utility in electronics, whereas brominated derivatives are employed as photopolymerization initiators in inkjet printing .

Biological Activity

4-Iodo-4'-methylbenzophenone is a compound of interest due to its potential biological activities, particularly in the context of its structural analogs and derivatives. This article synthesizes findings from various studies, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

4-Iodo-4'-methylbenzophenone belongs to the benzophenone family, characterized by two aromatic rings connected by a carbonyl group. The presence of iodine and methyl groups significantly influences its chemical behavior and biological interactions.

1. Antitumor Activity

Research has indicated that derivatives of benzophenones, including 4-Iodo-4'-methylbenzophenone, exhibit significant antitumor properties. For instance, compounds derived from 4-methylbenzophenone have been shown to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to the induction of DNA strand breaks and has been linked to the compound's potential as an anticancer agent .

| Compound | Activity | Mechanism |

|---|---|---|

| 4-Iodo-4'-methylbenzophenone | Antitumor | Inhibition of DNA topoisomerase II |

| 4-Methylbenzophenone | Antitumor | Induces protein-linked DNA breakage |

2. Phototoxicity

4-Iodo-4'-methylbenzophenone has been studied for its phototoxic effects. As a photoinitiator, it can generate reactive oxygen species (ROS) upon exposure to UV light, which may lead to cellular damage and cytotoxicity. This property is particularly relevant in the context of its use in various industrial applications, such as in printing inks and coatings .

3. Antibacterial Activity

Some studies have explored the antibacterial potential of benzophenone derivatives. While specific data on 4-Iodo-4'-methylbenzophenone is limited, related compounds have demonstrated activity against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Antitumor Efficacy

A study investigated the efficacy of a series of benzophenone derivatives against cancer cell lines. Among these, 4-Iodo-4'-methylbenzophenone showed promising results in inhibiting cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Phototoxic Effects

In another investigation focused on phototoxicity, researchers exposed cell cultures to UV light in the presence of 4-Iodo-4'-methylbenzophenone. The results indicated a dose-dependent increase in cell death attributed to ROS generation, highlighting the compound's potential risks in photodynamic therapy applications.

The biological activity of 4-Iodo-4'-methylbenzophenone can be attributed to several mechanisms:

- DNA Interaction : The compound's ability to intercalate into DNA strands may contribute to its antitumor effects by disrupting normal replication processes.

- ROS Generation : Upon UV activation, it produces ROS that can cause oxidative stress leading to cellular apoptosis.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and replication.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Iodo-4'-methylbenzophenone with high purity?

- Answer : The compound can be synthesized via Friedel-Crafts acylation or Ullmann-type cross-coupling reactions. For example, iodination of 4'-methylbenzophenone using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., AlCl₃) yields the target product. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity (>97%) can be verified using HPLC or melting point analysis .

- Key Data :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Friedel-Crafts Iodination | 65–75 | 95–97 | |

| Ullmann Coupling | 70–80 | ≥97 |

Q. How can researchers confirm the structural identity of 4-Iodo-4'-methylbenzophenone?

- Answer : A combination of spectroscopic techniques is essential:

- NMR : -NMR shows aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.4 ppm for -CH₃). -NMR confirms carbonyl (C=O, δ ~195 ppm) and iodinated aromatic carbons.

- IR : Stretching vibrations for C=O (~1660 cm⁻¹) and C-I (~500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 378.26 (C₁₈H₁₉IO⁺) .

Q. What safety protocols are critical when handling iodinated aromatic compounds like 4-Iodo-4'-methylbenzophenone?

- Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. In case of exposure, wash with water for 15+ minutes and seek medical advice. Waste must be segregated and treated by certified agencies due to potential environmental toxicity .

Advanced Research Questions

Q. How does the iodine substituent affect the electronic and photophysical properties of 4-Iodo-4'-methylbenzophenone?

- Answer : The iodine atom introduces heavy-atom effects, enhancing spin-orbit coupling and intersystem crossing, making the compound useful in photocatalysis. UV-Vis spectroscopy shows a redshift in absorption maxima (~300 nm) compared to non-iodinated analogs. Computational studies (DFT) reveal lowered LUMO energy due to iodine’s electron-withdrawing effect, facilitating charge-transfer reactions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from impurities or isomerism. Strategies include:

- Multi-technique validation : Cross-check with X-ray crystallography (if crystals are obtainable) .

- Isotopic labeling : Use - or -labeled precursors to clarify ambiguous signals.

- Dynamic NMR : Assess rotational barriers in hindered aromatic systems .

Q. How can 4-Iodo-4'-methylbenzophenone be utilized in synthesizing pharmaceutical intermediates?

- Answer : The iodine moiety serves as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) to introduce aryl/heteroaryl groups. For example, coupling with boronic acids under Pd catalysis yields biphenyl derivatives, which are precursors to kinase inhibitors or anti-inflammatory agents .

Q. What are the challenges in scaling up the synthesis of 4-Iodo-4'-methylbenzophenone for preclinical studies?

- Answer : Key issues include:

- Exothermic reactions : Control iodination steps via slow reagent addition and temperature monitoring.

- Purification at scale : Replace column chromatography with fractional distillation or crystallization.

- Regulatory compliance : Document impurity profiles (e.g., residual Pd in cross-coupled products) per ICH guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for 4-Iodo-4'-methylbenzophenone?

- Answer : Variations may stem from polymorphic forms or solvent retention. Recommendations:

- Standardize recrystallization solvents (e.g., ethanol vs. acetone).

- Use differential scanning calorimetry (DSC) to identify polymorph transitions.

- Compare with literature : Pure samples typically melt at 120–123°C .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.